molecular formula C23H22N4O2 B2523706 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile CAS No. 946308-36-7

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2523706
CAS No.: 946308-36-7
M. Wt: 386.455
InChI Key: XSTHATXQJKKYFQ-UHFFFAOYSA-N
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Description

The compound 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile belongs to a class of heterocyclic molecules featuring an oxazole-4-carbonitrile core substituted with a piperazine moiety and aryl groups. The 4-methylbenzoyl group at the piperazine nitrogen and the 3-methylphenyl substituent at the oxazole ring distinguish this compound from analogs with halogenated or bulkier substituents. Its synthesis likely involves multi-component reactions, as seen in related compounds (e.g., one-pot coupling of benzoyl chlorides with piperazine intermediates) .

Properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-16-6-8-18(9-7-16)22(28)26-10-12-27(13-11-26)23-20(15-24)25-21(29-23)19-5-3-4-17(2)14-19/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTHATXQJKKYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC(=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, including the formation of the piperazine and oxazole rings. The synthetic route may start with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring through cyclization reactions. Industrial production methods would likely optimize these steps for higher yields and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the piperazine ring allows for oxidation reactions, which can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carbonyl group, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, with common reagents including halogens and nitrating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the oxazole ring may participate in hydrogen bonding with biological macromolecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituents:

Compound Name R1 (Piperazine Substituent) R2 (Oxazole Substituent) Molecular Formula Molecular Weight Key Features/Impacts
Target Compound 4-Methylbenzoyl 3-Methylphenyl C23H23N4O2 ~391.47 Balanced lipophilicity; methyl groups enhance metabolic stability compared to halogens.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluorobenzoyl 4-Fluorophenyl C21H16F2N4O2 394.37 Fluorine atoms improve electronegativity and binding affinity; higher polarity may reduce CNS penetration.
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorobenzoyl 2-Fluorophenyl C21H16F2N4O2 394.37 Ortho-substitution introduces steric hindrance, potentially reducing receptor binding efficiency.
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-furyl)-1,3-oxazole-4-carbonitrile 3-Chlorobenzoyl 2-Furyl C19H15ClN4O3 382.80 Furyl group acts as a bioisostere for phenyl, altering solubility and electronic properties. Chlorine enhances electrophilicity but may increase toxicity.
5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)oxazole-4-carbonitrile 2-Chlorobenzoyl 3-Methoxyphenyl C22H19ClN4O3 422.90 Methoxy group increases electron density, potentially enhancing π-π stacking; chlorine may improve target selectivity.
5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)oxazole-4-carbonitrile 4-Ethoxybenzoyl 4-Fluorophenyl C23H21FN4O3 420.40 Ethoxy group increases lipophilicity and steric bulk, possibly affecting bioavailability.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The target compound’s methyl groups confer moderate lipophilicity (estimated LogP ~3.5), facilitating membrane permeability while avoiding excessive hydrophobicity. Fluorinated analogs (e.g., ) exhibit lower LogP (~2.8–3.0) due to fluorine’s electronegativity .
  • Metabolic Stability:

    • Methyl substituents are less susceptible to oxidative metabolism compared to halogenated or methoxy groups, suggesting improved half-life for the target compound .
    • Fluorine atoms in and enhance resistance to CYP450-mediated degradation but may reduce solubility .
  • Synthetic Accessibility:

    • The target compound’s synthesis parallels methods for analogs, involving condensation of 4-methylbenzoyl chloride with piperazine, followed by coupling to the oxazole ring . Fluorinated analogs require specialized fluorinated precursors, increasing cost .

Biological Activity

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its structure can be summarized as follows:

  • Molecular Formula : C20H22N4O
  • SMILES Notation : CC(=O)N1CCN(CC1)C2=C(N=C(O2)C#N)C(=O)CCl

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with substituted oxazole precursors. Various methods have been employed, including microwave-assisted synthesis, which enhances yield and reduces reaction time. The structural confirmation is usually achieved through techniques such as NMR and mass spectrometry.

Antioxidant Activity

Research indicates that compounds within the oxazole class exhibit potent antioxidant properties. For instance, studies have shown that derivatives can significantly inhibit lipid peroxidation, a key factor in oxidative stress-related diseases. The IC50 values for these activities often range from 41 μM to lower depending on the specific derivative tested .

Anti-inflammatory Effects

In vitro studies have demonstrated that 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile can effectively reduce inflammation markers. This has been assessed through carrageenan-induced paw edema models, where significant reductions in swelling were noted .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Lipoxygenase (LOX) : A critical enzyme in inflammatory processes; some derivatives have shown strong inhibition with IC50 values around 41 μM.
  • Acetylcholinesterase (AChE) : Important for neurotransmission; certain derivatives exhibit promising inhibitory activity .

Case Study 1: Lipid Peroxidation Inhibition

In a study evaluating the antioxidant capacity of several oxazole derivatives, compound 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile was found to inhibit lipid peroxidation by an average of 86.5%, showcasing its potential in preventing oxidative damage in biological systems .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound revealed that it significantly reduced paw edema in animal models. This effect was attributed to its ability to inhibit pro-inflammatory cytokines and mediators, suggesting a mechanism that could be further explored for therapeutic applications in chronic inflammatory diseases .

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (μM)Reference
Lipid Peroxidation5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile41
Lipoxygenase InhibitionBisbenzamide derivative41
Acetylcholinesterase InhibitionVarious derivativesRange: 2.14 - 6.28

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield ImprovementReference
SolventDMF vs. DCM+25% in DMF
CatalystTFA (5 mol%)+15% vs. thermal
PurificationSilica gel (EtOAc/hexane)Purity >95%

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTargetIC50_{50}/MICStructural Difference
ParentCDK40.8 µM3-Methylphenyl
Analogue AARK51.2 µM4-Fluorophenyl
Analogue BS. aureus8 µg/mLThiophene-carbonyl

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